molecular formula C17H24ClN3O4 B1211575 Primidolol hydrochloride CAS No. 40778-40-3

Primidolol hydrochloride

Cat. No. B1211575
CAS RN: 40778-40-3
M. Wt: 369.8 g/mol
InChI Key: OOHOLIQGGQPTLN-UHFFFAOYSA-N
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Description

Primidolol is a beta adrenergic receptor antagonist . It is also known by its IUPAC name 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione .


Molecular Structure Analysis

Primidolol hydrochloride has a chemical formula of C17H24ClN3O4. Its exact mass is 369.15 and its molecular weight is 369.850 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.8 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 8 .

Scientific Research Applications

  • Carcinogenicity Studies : A study conducted by Faccini, Irisarri, and Monro (1981) investigated the carcinogenic potential of Primidolol hydrochloride in mice. The study found an increased incidence of tumors in female mice treated with high doses of Primidolol, but no specific tissue was targeted by these tumors. This raises questions about the suitability of analyzing total tumors without a target organ for assessing carcinogenicity in the context of regulatory action towards beta-blocking agents (Faccini, Irisarri, & Monro, 1981).

  • Pharmacological Comparisons : Research by Steiner, Clancy, Manghani, and James (1981) compared the effects of Prizidilol hydrochloride, a compound with similar properties to Primidolol, with propranolol and hydralazine in healthy subjects. Prizidilol hydrochloride showed more effective reduction of diastolic blood pressure compared to the combination of propranolol and hydralazine. This study provides insight into the pharmacological profile of drugs similar to Primidolol (Steiner, Clancy, Manghani, & James, 1981).

  • Radioprotective Potential of Related Compounds : While not directly related to Primidolol, a study on Prilocaine hydrochloride, another hydrochloride salt, by Dimri et al. (2015), found that it protected zebrafish from lethal effects of ionizing radiation. Prilocaine hydrochloride showed potential as a radioprotector, indicating the broader applications of hydrochloride salts in scientific research (Dimri et al., 2015).

  • Adjuvant Therapy in Parkinsonian Tremor : A study by Koller and Herbster (1987) investigated the effectiveness of long-acting propranolol hydrochloride, primidone, and clonazepam in treating parkinsonian tremors. Propranolol hydrochloride showed significant reduction in tremor amplitude, indicating its potential as an adjuvant therapy. Although not directly studying Primidolol, this research highlights the potential use of similar compounds in treating neurological conditions (Koller & Herbster, 1987).

Safety and Hazards

Safety data sheets indicate that chemicals like Hydrochloric acid, which is a component of Primidolol hydrochloride, can be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Primidolol hydrochloride primarily targets the beta-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure among other functions.

Result of Action

The primary result of this compound’s action is a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension.

Biochemical Analysis

Biochemical Properties

Primidolol hydrochloride plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, smooth muscle relaxation, and other physiological processes. This compound binds to these receptors, inhibiting their activity and thereby reducing the effects of adrenaline and noradrenaline. This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension .

Cellular Effects

This compound affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta-adrenergic receptors, this compound reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn affects the activity of protein kinase A (PKA). This reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately resulting in reduced heart rate and contractility .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, which are located on the surface of various cell types. This binding inhibits the activation of adenylate cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By reducing cAMP levels, this compound decreases the activation of protein kinase A (PKA), leading to a cascade of downstream effects that result in decreased heart rate and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can decrease with prolonged exposure to light and heat. In in vitro studies, this compound has shown consistent effects on cellular function over short-term periods, but long-term studies have indicated potential degradation and reduced potency. In in vivo studies, the long-term administration of this compound has been associated with sustained reductions in blood pressure and heart rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause toxic effects, including bradycardia, hypotension, and potential cardiac arrest. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. The compound undergoes oxidation, reduction, and hydrolysis, catalyzed by enzymes such as cytochrome P450. These metabolic pathways result in the formation of various metabolites, which are then excreted from the body. The interactions with these enzymes and the resulting metabolic flux are crucial for the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of this compound, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4.ClH/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23;/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHOLIQGGQPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-55-8 (Parent)
Record name Primidolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4021187
Record name Primidolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40778-40-3
Record name Primidolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primidolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primidolol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAT67NBE8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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